GSK466317A - 864082-48-4

GSK466317A

Catalog Number: EVT-270081
CAS Number: 864082-48-4
Molecular Formula: C21H16ClF3N4O2
Molecular Weight: 448.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK466317A is a GRK2 inhibitor. GRK2 has been directly implicated in the progression of heart failure. Selective inhibitors of individual subfamilies of G protein-coupled receptor kinases (GRKs) would serve as useful chemical probes as well as leads for therapeutic applications ranging from heart failure to Parkinson's disease.
Source and Classification

GSK466317A was developed by GlaxoSmithKline and is classified as a small molecule kinase inhibitor. It is particularly noted for its broad-spectrum inhibition capabilities among AGC kinases. The compound's structure and activity profile suggest its utility in targeting specific signaling pathways implicated in cancer and other diseases.

Synthesis Analysis

The synthesis of GSK466317A involves several key steps that utilize standard organic chemistry techniques. While specific proprietary details may not be disclosed, the general synthetic route can be described as follows:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain the indazole core structure.
  2. Formation of Indazole Ring: The indazole moiety is constructed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  3. Functionalization: Subsequent steps involve the introduction of various functional groups, such as amides or ureas, to enhance selectivity and potency against target kinases.
  4. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure the removal of impurities and achieve the desired purity for biological testing.

The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and selectivity.

Molecular Structure Analysis

GSK466317A features a complex molecular structure characterized by an indazole core linked to various functional groups that enhance its binding affinity to kinase targets.

  • Molecular Formula: The empirical formula is not explicitly detailed in the available literature but can be derived from its structural components.
  • Structural Features:
    • Indazole Core: Provides a scaffold that is crucial for binding interactions with kinase active sites.
    • Functional Groups: The presence of amide linkages and aromatic rings contributes to its solubility and interaction with hydrophobic pockets within kinase enzymes.

Data and Analyses

X-ray crystallography studies have provided insights into the binding mode of GSK466317A with specific kinases, revealing critical interactions that stabilize the compound within the active site.

Chemical Reactions Analysis

GSK466317A participates in several chemical reactions primarily related to its interaction with protein kinases:

  1. Enzyme Inhibition: The compound acts as a competitive inhibitor by binding to the ATP-binding site of target kinases, preventing substrate phosphorylation.
  2. Binding Affinity Studies: Kinetic assays have demonstrated that GSK466317A exhibits significant inhibitory effects on multiple AGC kinases at low micromolar concentrations.

The detailed kinetics of these interactions can be assessed through IC50 values obtained from dose-response experiments.

Mechanism of Action

The mechanism of action for GSK466317A involves its selective inhibition of AGC kinases:

  • Competitive Inhibition: By mimicking ATP binding, GSK466317A competes with ATP for binding at the active site of kinases, effectively blocking phosphorylation events critical for signal transduction.
  • Selectivity Profiles: Studies show that GSK466317A preferentially inhibits certain AGC kinases over others, which may be attributed to specific structural features that enhance binding affinity.

Relevant Data

Research indicates that GSK466317A can inhibit more than ten different AGC kinases by over 50% at concentrations around 1 µM, underscoring its broad-spectrum activity in cellular signaling modulation.

Physical and Chemical Properties Analysis

GSK466317A exhibits distinct physical and chemical properties relevant for its application as a kinase inhibitor:

  • Solubility: The compound's solubility in various solvents has been characterized, which is crucial for formulation in biological assays.
  • Stability: Stability studies indicate that GSK466317A maintains activity under physiological conditions, making it suitable for in vivo studies.
Applications

GSK466317A has several potential applications in scientific research and therapeutic development:

  1. Cancer Research: Due to its ability to inhibit key signaling pathways involved in tumor growth, GSK466317A is being explored as a therapeutic agent against various cancers.
  2. Kinase Profiling: The compound serves as a tool for profiling kinase activity in cellular models, aiding in the identification of novel therapeutic targets.
  3. Drug Development: As part of ongoing drug discovery efforts, GSK466317A may lead to the development of more selective inhibitors with improved efficacy and safety profiles.

Properties

CAS Number

864082-48-4

Product Name

GSK466317A

IUPAC Name

N-(7-chloro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide

Molecular Formula

C21H16ClF3N4O2

Molecular Weight

448.8 g/mol

InChI

InChI=1S/C21H16ClF3N4O2/c1-10-18(20(31)28-14-6-12-9-26-29-19(12)16(22)7-14)15(8-17(30)27-10)11-2-4-13(5-3-11)21(23,24)25/h2-7,9,15H,8H2,1H3,(H,26,29)(H,27,30)(H,28,31)

InChI Key

OYNBTBJATZVIGH-UHFFFAOYSA-N

SMILES

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(C(=C3)Cl)NN=C4

Solubility

Soluble in DMSO

Synonyms

GSK466317A; GSK-466317A; GSK 466317A.

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(C(=C3)Cl)NN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.